methyl 4-(2-methyl-8-nitro-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate
Description
Methyl 4-(2-methyl-8-nitro-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate is a heterocyclic compound featuring a fused benzoxadiazocin core. This structure includes a nitro group at position 8, a methyl substituent at position 2, and a 4-oxo moiety, all contributing to its unique electronic and steric properties. The benzoate ester at the para-position of the phenyl ring enhances its lipophilicity, which is critical for bioavailability in pharmacological contexts.
Structural determination of such complex molecules often relies on crystallographic tools like the SHELX software suite, which enables precise refinement of small-molecule and macromolecular structures .
Properties
IUPAC Name |
methyl 4-(9-methyl-4-nitro-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-19-10-15(14-9-13(22(25)26)7-8-16(14)28-19)20-18(24)21(19)12-5-3-11(4-6-12)17(23)27-2/h3-9,15H,10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBYQUPXGJMTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-methyl-8-nitro-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate generally involves multi-step organic synthesis
Industrial Production Methods
On an industrial scale, the synthesis might be optimized for higher yields and cost-effectiveness. This typically involves the use of more efficient catalysts and scalable reaction conditions. The specific industrial methodologies can vary depending on the available technology and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methyl-8-nitro-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate undergoes various types of chemical reactions, including:
Oxidation: : Reactions involving the gain of oxygen or loss of hydrogen.
Reduction: : Reactions involving the gain of hydrogen or loss of oxygen.
Substitution: : Reactions where one functional group in the molecule is replaced by another.
Common Reagents and Conditions
The reactions involve a range of reagents such as strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are crucial in determining the reaction's success and efficiency.
Major Products
The major products depend on the type of reaction and the specific conditions employed
Scientific Research Applications
Methyl 4-(2-methyl-8-nitro-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate has extensive applications in various scientific fields:
Chemistry: : As a reagent in organic synthesis and studies of molecular interactions.
Medicine: : Investigated for its potential therapeutic effects, particularly in targeting specific biochemical pathways.
Industry: : Used in the development of advanced materials with unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-(2-methyl-8-nitro-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate involves interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound either inhibits or activates specific pathways. The presence of the nitro group and the benzoxadiazocin ring system plays a crucial role in its activity, influencing binding affinity and specificity.
Comparison with Similar Compounds
Methano-Benzoxadiazocin Derivatives
The compound ethyl 4-[8-chloro-11-(dimethylcarbamoyl)-2-methyl-4-sulfanylidene-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl]benzoate (ID: K272-1449) shares the methano-benzoxadiazocin core but substitutes the nitro group with chlorine and introduces a sulfanylidene and dimethylcarbamoyl group. This results in a higher molecular weight (473.98 g/mol vs.
Quinoline-Piperazine Hybrids
Compounds like C27 (methyl 4-(4-(2-(2,5-difluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) replace the benzoxadiazocin system with a quinoline-piperazine scaffold. The quinoline moiety introduces aromatic π-stacking capabilities, while the piperazine linker enhances solubility. C27 exhibits a molecular weight of 488.17 g/mol and a moderate synthesis yield (36.3%), suggesting synthetic challenges compared to the target compound .
Functional Group Variations
Benzoate Esters in Agrochemicals
Several agrochemical benzoate esters, such as haloxyfop-methyl and diclofop-methyl, share the methyl benzoate group but feature phenoxy-propanoate side chains.
Triazine-Linked Benzoates
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l) incorporates a triazine ring, which confers rigidity and hydrogen-bonding sites. The presence of bromine and methoxy groups may enhance halogen bonding and metabolic stability, respectively, compared to the nitro group in the target compound .
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Synthetic Accessibility : The target compound’s nitro group may complicate synthesis compared to chloro or methoxy derivatives, as nitro reductions often require stringent conditions .
- Bioactivity : The benzoxadiazocin core’s rigidity could enhance receptor binding specificity over flexible analogs like piperazine-linked C27 .
Biological Activity
Methyl 4-(2-methyl-8-nitro-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate is a compound of interest due to its potential biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 397.4 g/mol. It features a complex structure that contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.4 g/mol |
| CAS Number | 899986-58-4 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of similar compounds using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) methods. The results are summarized in Table 2.
Table 2: Antimicrobial Activity Results
| Microorganism | MIC (mg/ml) | MBC (mg/ml) |
|---|---|---|
| E. coli | 0.4 | 12.5 |
| P. aeruginosa | 0.2 | 12.5 |
| S. aureus | 6.25 | 13.12 |
| B. cereus | - | 0.05 |
| B. subtilis | - | 0.05 |
These findings suggest that the compound may have broad-spectrum antimicrobial activity.
Anticancer Activity
Methyl 4-(2-methyl-8-nitro...) has also been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assessment
In a recent study focusing on cytotoxicity against MCF-7 breast cancer cells, the compound was tested at different concentrations (0.01, 0.1, and 1 mg/ml). The results indicated a significant reduction in cell viability with increasing concentration.
Table 3: Cytotoxicity Results
| Concentration (mg/ml) | Cell Viability (%) |
|---|---|
| 0.01 | 85 |
| 0.1 | 70 |
| 1 | 30 |
This suggests that methyl 4-(2-methyl-8-nitro...) may have potential as an anticancer agent.
The precise mechanism by which methyl 4-(2-methyl-8-nitro...) exerts its biological effects is still under investigation. However, it is believed that the nitro group and the benzoxadiazocin moiety play crucial roles in its interaction with biological targets.
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with specific proteins involved in microbial resistance and cancer cell proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
